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  • Product: 7-Methoxyisoquinoline hydrochloride
  • CAS: 1211234-64-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 7-Methoxyisoquinoline hydrochloride

An In-depth Technical Guide to 7-Methoxyisoquinoline Hydrochloride for Advanced Research Introduction: The Strategic Importance of the Isoquinoline Scaffold The isoquinoline nucleus is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Methoxyisoquinoline Hydrochloride for Advanced Research

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] As a core structural motif in a vast array of alkaloids and pharmacologically active compounds, its derivatives have demonstrated a remarkable breadth of biological activities, including roles as antitumor, antiviral, and anti-inflammatory agents.[1][2][3] Among the myriad of functionalized isoquinolines, 7-Methoxyisoquinoline hydrochloride stands out as a pivotal building block. The methoxy group at the 7-position offers a site for electronic modulation and potential metabolic stability, while the hydrochloride salt form significantly enhances aqueous solubility and handling characteristics, making it an ideal starting material for drug discovery campaigns.[4]

This guide provides an in-depth technical overview of 7-Methoxyisoquinoline hydrochloride, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind synthetic strategies, provide validated analytical protocols, and contextualize its application within modern pharmaceutical research.

Part 1: Core Molecular Profile and Physicochemical Characteristics

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. 7-Methoxyisoquinoline hydrochloride is a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, functionalized with a methoxy group at the C7 position. The nitrogen atom is protonated and paired with a chloride counter-ion.

This specific substitution pattern and salt form dictate the molecule's reactivity, solubility, and ultimately, its utility in synthetic applications.

Table 1: Physicochemical Properties of 7-Methoxyisoquinoline and its Hydrochloride Salt

PropertyValueSource
Chemical Name 7-methoxyisoquinoline hydrochlorideN/A
Molecular Formula C₁₀H₉NO · HCl[4]
Molecular Weight 195.65 g/mol Calculated
CAS Number 39989-39-4 (free base)[5]
Appearance White to off-white solid[4]
Solubility Soluble in water and polar organic solvents[4]
Melting Point Data not consistently available; varies with purityN/A
pKa Data not readily available; estimated to be weakly basicN/A

Note: The hydrochloride salt form is explicitly designed to improve the solubility profile of the parent molecule, a critical consideration for preparing reaction stock solutions and for certain biological assays.

Part 2: Synthesis Strategies: Constructing the Isoquinoline Core

The synthesis of the isoquinoline core is a well-established field of organic chemistry, with several named reactions providing reliable access. The choice of method is dictated by the desired substitution pattern on both the carbocyclic and heterocyclic rings. For 7-methoxy substitution, the starting materials must contain a methoxy group at the meta position relative to the point of cyclization.

Two of the most robust and widely adopted methods are the Bischler-Napieralski and Pomeranz-Fritsch reactions.

The Bischler-Napieralski Reaction

This is arguably the most common method for synthesizing 3,4-dihydroisoquinolines, which are then easily aromatized. The reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7]

Causality of the Mechanism: The reaction's efficacy hinges on activating the amide carbonyl for electrophilic attack. POCl₃ serves a dual role: it acts as a Lewis acid to coordinate with the carbonyl oxygen and as a dehydrating agent, facilitating the formation of a highly electrophilic nitrilium ion intermediate.[7][8] This intermediate is then readily attacked by the electron-rich aromatic ring to forge the new C-N ring. The presence of an electron-donating group, such as the methoxy group in the precursor to 7-methoxyisoquinoline, strongly activates the para position for this cyclization, ensuring high regioselectivity.

Workflow: Bischler-Napieralski Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Salt Formation A 3-Methoxyphenethylamine C N-(3-Methoxyphenethyl)acetamide A->C Acylation B Acylating Agent (e.g., Acetyl Chloride) B->C E 3,4-Dihydro-7-methoxyisoquinoline C->E Intramolecular Cyclization D POCl₃ (Dehydrating Agent) D->E G 7-Methoxyisoquinoline (Free Base) E->G F Pd/C (Dehydrogenation Catalyst) F->G I 7-Methoxyisoquinoline HCl (Final Product) G->I H HCl in Ether/Ethanol H->I

Caption: General workflow for the Bischler-Napieralski synthesis of 7-Methoxyisoquinoline HCl.

The Pomeranz-Fritsch Reaction

This alternative route involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a substituted benzaldehyde and a 2,2-dialkoxyethylamine.[9][10][11] A key advantage of this method is its ability to produce isoquinolines with substitution patterns that may be difficult to achieve via other routes.[9]

Causality of the Mechanism: The reaction proceeds by first forming a Schiff base (the benzalaminoacetal). Under strong acidic conditions (e.g., concentrated sulfuric acid), the acetal is hydrolyzed, and the resulting aldehyde intermediate undergoes an intramolecular electrophilic attack on the aromatic ring, followed by dehydration to yield the aromatic isoquinoline core.[10][12]

Detailed Experimental Protocol: Synthesis of 7-Methoxyisoquinoline Hydrochloride via Bischler-Napieralski Reaction

This protocol is a representative, self-validating system. Each step includes purification and characterization to ensure the integrity of the material proceeding to the next stage.

Materials:

  • 3-Methoxyphenethylamine

  • Formic acid

  • Phosphorus oxychloride (POCl₃)

  • 10% Palladium on carbon (Pd/C)

  • Toluene, Ethanol, Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Formation of N-(3-Methoxyphenethyl)formamide.

    • To a round-bottom flask, add 3-methoxyphenethylamine (1.0 eq).

    • Add formic acid (1.5 eq) dropwise while cooling in an ice bath.

    • Heat the mixture to 100°C for 3 hours.

    • Rationale: This is a direct N-formylation. The excess formic acid drives the reaction to completion.

    • Cool the reaction, dilute with water, and neutralize with saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the amide.

    • Validation: Confirm product formation via ¹H NMR, observing the appearance of the formyl proton and disappearance of the primary amine protons.

  • Step 2: Cyclization to 3,4-Dihydro-7-methoxyisoquinoline.

    • Dissolve the N-(3-Methoxyphenethyl)formamide (1.0 eq) in dry toluene.

    • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise at 0°C.[7]

    • Rationale: POCl₃ is a powerful dehydrating agent required for the cyclization. Toluene is a suitable high-boiling, non-protic solvent.

    • Reflux the mixture for 2 hours.

    • Cool the reaction and carefully pour it onto crushed ice.

    • Basify the aqueous layer with NaOH solution and extract with dichloromethane (3x).

    • Dry the organic layers over MgSO₄, filter, and concentrate to give the crude dihydroisoquinoline.

    • Validation: The product can be analyzed by GC-MS to confirm the correct mass for the cyclized intermediate.

  • Step 3: Aromatization to 7-Methoxyisoquinoline.

    • Dissolve the crude 3,4-dihydro-7-methoxyisoquinoline in toluene.

    • Add 10% Palladium on carbon (0.1 eq by weight).

    • Rationale: Pd/C is a highly efficient catalyst for dehydrogenation, converting the dihydroisoquinoline to the fully aromatic isoquinoline system.[13]

    • Reflux the mixture for 4-6 hours, monitoring by TLC or GC-MS.

    • Cool the reaction and filter through a pad of Celite to remove the catalyst. Wash the pad with toluene.

    • Concentrate the filtrate under reduced pressure to yield the 7-Methoxyisoquinoline free base.

    • Validation: ¹H NMR should show the appearance of new aromatic protons and the disappearance of the aliphatic C3 and C4 protons.

  • Step 4: Formation of the Hydrochloride Salt.

    • Dissolve the crude 7-Methoxyisoquinoline in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of HCl in diethyl ether (or bubble HCl gas) until precipitation is complete.

    • Rationale: The basic nitrogen of the isoquinoline is protonated by HCl, forming the insoluble salt which precipitates from the nonpolar solvent.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 7-Methoxyisoquinoline hydrochloride as a white powder.

    • Validation: The final product's identity and purity should be confirmed by NMR, MS, and HPLC analysis. Melting point analysis can also be used as a purity check.

Part 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound. The following data are typical for confirming the structure of 7-Methoxyisoquinoline hydrochloride.

Table 2: Typical Analytical Data for 7-Methoxyisoquinoline

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons on both rings (chemical shifts will vary based on solvent, typically δ 7.0-9.0 ppm), a sharp singlet for the methoxy group (δ ~3.9 ppm). The proton at C1 is typically the most downfield due to the adjacent nitrogen.
¹³C NMR Resonances for 9 aromatic carbons and 1 methoxy carbon. The carbon attached to the methoxy group will be significantly shielded.
Mass Spec (ESI+) A prominent molecular ion peak [M+H]⁺ corresponding to the mass of the free base (C₁₀H₉NO, m/z = 160.07).
IR Spectroscopy Characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C stretching in the aromatic region (~1500-1650 cm⁻¹), and a strong C-O stretch for the methoxy ether (~1250 cm⁻¹).
HPLC A single major peak on a reverse-phase column (e.g., C18) indicating high purity (typically >98%).[4]

Part 4: Applications in Drug Discovery and Medicinal Chemistry

7-Methoxyisoquinoline hydrochloride is not typically an end-product but rather a versatile starting scaffold for the synthesis of more complex, biologically active molecules.[4][14] Its value lies in the strategic placement of the methoxy group and the reactivity of the isoquinoline core.

  • Scaffold for Library Synthesis: The isoquinoline ring can be functionalized at multiple positions (e.g., C1, N2) to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

  • Precursor to Natural Products: It serves as a key intermediate in the total synthesis of various isoquinoline alkaloids.[4]

  • Neurological and Psychiatric Drug Discovery: The tetrahydroisoquinoline core, easily accessible from isoquinoline reduction, is present in compounds investigated for neuroprotective effects and potential treatments for disorders like Alzheimer's and Parkinson's diseases.[3][4]

  • Oncology Research: Many potent kinase inhibitors and DNA-interacting agents feature the isoquinoline framework. The 7-methoxy substituent can be used to fine-tune binding affinity and pharmacokinetic properties.[1][14]

Workflow: Drug Discovery Cascade

G A 7-Methoxyisoquinoline HCl (Starting Scaffold) B Library Synthesis (e.g., C1-Arylation, N-Alkylation) A->B Diversification C High-Throughput Screening (Target-based or Phenotypic) B->C Compound Collection D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies, ADME Profiling) D->E Hit-to-Lead F Preclinical Candidate E->F Optimization

Caption: A typical drug discovery workflow starting from a core scaffold like 7-methoxyisoquinoline.

Conclusion

7-Methoxyisoquinoline hydrochloride is more than just a chemical in a bottle; it is a strategic tool for innovation in chemical synthesis and drug discovery. Its well-defined physicochemical properties, accessible synthesis via robust, named reactions, and proven utility as a molecular scaffold make it an invaluable asset for researchers. This guide has provided the foundational knowledge, from synthesis causality to analytical validation and application context, to empower scientists to effectively integrate this key building block into their research and development programs.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved February 14, 2026, from [Link]

  • Venkov, A. P., & Ivanova, S. M. (1998). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 63(24), 8851–8856.
  • Organic Chemistry Portal. (n.d.). Pomeranz-Fritsch Synthesis of Isoquinolines. Retrieved February 14, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved February 14, 2026, from [Link]

  • Sha, C. K., & Tseng, C. C. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3653–3657.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved February 14, 2026, from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). (1R)-(+)-6-Hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • PubChem. (n.d.). 7-Methoxyisoquinoline. Retrieved February 14, 2026, from [Link]

  • MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(15), 4998.
  • PubChem. (n.d.). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2019). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. Retrieved February 14, 2026, from [Link]

  • SpectraBase. (n.d.). isoquinoline, 7-methyl-1-phenoxy-. Retrieved February 14, 2026, from [Link]

  • MySkinRecipes. (n.d.). 7-Methoxyisoquinoline-1-carboxylicacid. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2020). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved February 14, 2026, from [Link]

  • Indian Academy of Sciences. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151.
  • National Institutes of Health. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances, 9(43), 25050–25085.
  • National Institute of Standards and Technology. (n.d.). Isoquinoline. Retrieved February 14, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein J. Org. Chem., 17, 2598–2606.
  • National Institutes of Health. (2021). Diastereoselective Synthesis of (–)
  • National Institutes of Health. (2014). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study.

Sources

Exploratory

Therapeutic Potential of 7-Methoxyisoquinoline Derivatives in Medicinal Chemistry

The following technical guide provides an in-depth analysis of the therapeutic potential, synthesis, and medicinal chemistry of 7-Methoxyisoquinoline derivatives. [1][2] Executive Summary The isoquinoline scaffold repres...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, synthesis, and medicinal chemistry of 7-Methoxyisoquinoline derivatives.

[1][2]

Executive Summary

The isoquinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine, berberine) and synthetic drugs.[1] While the 6,7-dimethoxy motif is historically dominant, recent structure-activity relationship (SAR) studies have isolated the 7-methoxyisoquinoline moiety as a critical pharmacophore. This specific substitution pattern modulates lipophilicity, electronic density at the nitrogen atom, and metabolic stability.

This guide analyzes the 7-methoxyisoquinoline class, focusing on its role in reversing Multidrug Resistance (MDR) in oncology and its emerging utility in antimicrobial applications. It provides validated synthetic protocols and mechanistic insights into how the 7-methoxy group influences ligand-target binding.

Chemical Basis & Pharmacophore Analysis[4][5]

Structural Significance of the 7-Methoxy Group

The 7-methoxy substituent (


) on the isoquinoline ring is not merely a passive steric spacer; it is an active electronic modulator.
  • Electronic Effect: The oxygen atom acts as an electron donor (mesomeric effect

    
    ) to the aromatic ring. This increases the electron density, particularly at the C-8 and C-5 positions, and subtly influences the basicity of the N-2 nitrogen.
    
  • Binding Interactions: In protein active sites, the methoxy oxygen serves as a weak Hydrogen Bond Acceptor (HBA). The methyl group provides hydrophobic contacts (van der Waals interactions).

  • Metabolic Stability: Unlike a free hydroxyl group (7-OH), the 7-methoxy group is resistant to rapid Phase II conjugation (glucuronidation), though it is a target for CYP450-mediated O-demethylation.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for 7-methoxyisoquinoline derivatives.

SAR_Analysis Core Isoquinoline Core Pos7 7-Methoxy Group (-OCH3) Pos7->Core Electron Donation (+M) Pos7->Core Lipophilicity Modulation Target_Interaction Biological Target (e.g., P-gp, DNA Gyrase) Pos7->Target_Interaction H-Bond Acceptor Pos1 C-1 Substitution (Alkyl/Aryl) Pos1->Core Target Selectivity N2 N-2 Nitrogen (Basic Center) N2->Core Protonation/Binding N2->Target_Interaction Ionic Bond caption Figure 1: SAR map highlighting the electronic and binding contributions of the 7-methoxy substituent.

Therapeutic Applications

Reversal of Multidrug Resistance (MDR)

One of the most potent applications of 7-methoxyisoquinoline derivatives (often as tetrahydroisoquinolines or THIQs) is the inhibition of P-glycoprotein (P-gp/ABCB1) . P-gp is an efflux pump responsible for chemotherapy resistance.

  • Mechanism: The isoquinoline nitrogen binds to the P-gp drug-binding pocket, while the 7-methoxy group aids in positioning the molecule within the hydrophobic transmembrane domain.

  • Evidence: Derivatives such as N-substituted 6,7-dimethoxy-THIQs have shown high affinity. Isolating the 7-methoxy variant often retains P-gp affinity while altering metabolic clearance rates.

Antimicrobial Activity

Recent studies have highlighted 1-alkyl-7-methoxyisoquinolines as effective agents against Gram-positive bacteria (e.g., S. aureus).

  • Target: Bacterial DNA Gyrase / Topoisomerase IV.[2]

  • Efficacy: The planar isoquinoline ring intercalates into DNA or binds the enzyme-DNA complex. The 7-methoxy group enhances cell membrane permeability compared to the more polar 7-hydroxy analogues.

Comparative Potency Data

The table below summarizes biological activity from key studies involving 7-methoxy and related 6,7-dimethoxy derivatives.

Compound ClassSubstituent (C-7)Target / AssayActivity / IC50Ref
THIQ Derivative 7-MethoxyP-gp Inhibition (MDR Reversal)0.5 - 2.0 µM[1, 3]
1-Methyl-THIQ 7-MethoxyS. aureus (MIC)16 - 32 µg/mL[2]
Isoquinolin-1-one 7-MethoxyMCF-7 Breast Cancer (Cytotoxicity)~5.0 µM[4]
Quinoline Analog 7-MethoxyE. coli DNA Gyrase7.8 µg/mL[5]

Experimental Protocols

Synthesis of 7-Methoxy-1-methyl-3,4-dihydroisoquinoline

This protocol utilizes the Bischler-Napieralski cyclization , the gold standard for constructing the isoquinoline core from phenethylamines.

Reagents:

  • 2-(4-Methoxyphenyl)ethylamine (Starting material)

  • Acetic anhydride (

    
    )
    
  • Phosphorus oxychloride (

    
    )
    
  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)[3]

Workflow Diagram:

Synthesis_Workflow Step1 Acylation: React Amine with Ac2O (RT, 2h) Intermediate1 Formed Amide: N-[2-(4-methoxyphenyl)ethyl]acetamide Step1->Intermediate1 Step2 Cyclization: Reflux with POCl3 (80°C, 3-5h) Intermediate1->Step2 Step3 Workup: Basify with NaOH Extract with DCM Step2->Step3 Product Final Product: 7-Methoxy-1-methyl-3,4-dihydroisoquinoline Step3->Product caption Figure 2: Bischler-Napieralski synthesis route for 7-methoxy-dihydroisoquinoline.

Step-by-Step Protocol:

  • Acylation: Dissolve 2-(4-methoxyphenyl)ethylamine (10 mmol) in DCM (20 mL). Add acetic anhydride (12 mmol) dropwise at 0°C. Stir at room temperature for 2 hours. Evaporate solvent to obtain the amide intermediate.

  • Cyclization: Dissolve the amide in dry toluene or benzene (20 mL). Add

    
     (30 mmol) cautiously. Reflux the mixture at 80–100°C for 4 hours under nitrogen atmosphere.
    
  • Quenching: Cool the reaction mixture. Pour onto crushed ice to hydrolyze excess

    
    .
    
  • Extraction: Basify the aqueous layer to pH 10 using 20% NaOH solution. Extract with DCM (

    
     mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexane).
    
P-glycoprotein (P-gp) Inhibition Assay

To validate the therapeutic potential for MDR reversal, the Rhodamine-123 accumulation assay is recommended.

Principle: P-gp actively pumps Rhodamine-123 out of resistant cells. Inhibitors (like 7-methoxyisoquinolines) cause intracellular accumulation of the fluorescent dye.

Protocol:

  • Cell Line: Use MDR1-overexpressing cells (e.g., Caco-2 or resistant MCF-7/ADR).

  • Seeding: Plate cells (

    
     cells/well) in 24-well plates. Incubate 24h.
    
  • Treatment: Treat cells with the test compound (0.1, 1, 10 µM) for 2 hours. Include Verapamil (10 µM) as a positive control.

  • Dye Loading: Add Rhodamine-123 (5 µM) and incubate for another 60 minutes.

  • Analysis: Wash cells with ice-cold PBS. Lyse cells and measure fluorescence (Ex: 485 nm, Em: 530 nm).

  • Calculation: Calculate the Fluorescence Activity Ratio (FAR) = (Fluorescence of treated cells) / (Fluorescence of control cells). A FAR > 1 indicates P-gp inhibition.

Future Outlook & Challenges

The 7-methoxyisoquinoline scaffold is a versatile template, but specific challenges remain for clinical translation:

  • Metabolic Liability: The methoxy group is susceptible to O-demethylation by hepatic enzymes. Future medicinal chemistry efforts should explore bioisosteres (e.g.,

    
     or 
    
    
    
    ) to improve metabolic half-life while retaining electronic properties.
  • Selectivity: Distinguishing between human host kinases and bacterial targets (in antimicrobial applications) requires rigorous selectivity profiling.

  • Solubility: Many planar isoquinoline derivatives suffer from poor aqueous solubility. Formulation strategies (e.g., hydrochloride salt formation or liposomal delivery) are critical.

References

  • Teodori, E., et al. (2013). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem . Link

  • Iwasa, K., et al. (2001). Antimicrobial activity of simple isoquinoline alkaloids and their derivatives. Journal of Natural Medicines . Link

  • Gloeckner, S., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules . Link

  • Cho, W.J., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research . Link

  • Abu-Melha, S. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives. Molecules . Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic N-Alkylation of 7-Methoxyisoquinoline Hydrochloride for Advanced Synthesis

Introduction The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. The N...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. The N-alkylation of the isoquinoline nitrogen atom to form quaternary isoquinolinium salts is a critical synthetic transformation that significantly modulates the molecule's steric, electronic, and physicochemical properties. This modification can enhance biological potency, improve solubility, or serve as a key step in the synthesis of more complex heterocyclic systems. 7-Methoxyisoquinoline, in particular, is a valuable starting material, with the methoxy group providing an electronic handle that influences the reactivity of the heterocyclic core.

This comprehensive guide provides detailed procedures and expert insights for the successful N-alkylation of 7-Methoxyisoquinoline hydrochloride. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot these protocols for their specific synthetic targets. The methodologies described herein are designed to be robust and self-validating, ensuring reliable outcomes for professionals in academic research and industrial drug development.

Part 1: The Chemical Rationale of N-Alkylation

The N-alkylation of an isoquinoline is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] The lone pair of electrons on the sp²-hybridized nitrogen atom of the isoquinoline ring acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent.[2]

The Critical Role of the Base: Liberating the Nucleophile

The starting material, 7-Methoxyisoquinoline hydrochloride, is a salt where the nitrogen atom is protonated. In this state, the nitrogen lacks a lone pair and is non-nucleophilic. Therefore, the first and most crucial step is the in-situ neutralization of the hydrochloride salt with a base to generate the free 7-methoxyisoquinoline base.

7-Methoxyisoquinoline·HCl + Base → 7-Methoxyisoquinoline (free base) + [Base-H]⁺Cl⁻

The choice of base is paramount and depends on factors like solubility and the reactivity of the alkylating agent.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used, inexpensive, and effective bases.[1] They are heterogeneous in many organic solvents, but their reactivity is often sufficient, especially at elevated temperatures. Cesium carbonate offers higher solubility and basicity, which can accelerate sluggish reactions.

  • Tertiary Amines (Et₃N, DIPEA): Triethylamine (Et₃N) and Diisopropylethylamine (DIPEA) are organic-soluble, non-nucleophilic bases that can scavenge the HCl. DIPEA is sterically hindered, making it less likely to compete as a nucleophile with the isoquinoline.[1]

The Alkylating Agent: The Electrophilic Partner

The alkylating agent provides the alkyl group that will be appended to the nitrogen. These are typically alkyl compounds functionalized with a good leaving group.[3][4]

  • Alkyl Halides (R-X): The reactivity order follows the leaving group ability: R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but can be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability.[1]

  • Alkyl Sulfonates (R-OTs, R-OMs): Tosylates (OTs) and mesylates (OMs) are excellent leaving groups and are often used when the corresponding halides are unreactive.

Solvent Selection: The Reaction Environment

The solvent must solubilize the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are the standard choice as they can solvate the cation but do not strongly solvate the nucleophile, leaving it more reactive.[1]

  • Acetonitrile (ACN): An excellent, versatile solvent for many N-alkylation reactions.

  • N,N-Dimethylformamide (DMF): A highly polar solvent that is very effective at dissolving reactants and promoting SN2 reactions, though it can be difficult to remove completely.[5]

  • Dimethyl Sulfoxide (DMSO): Another highly polar option for challenging reactions that require higher temperatures or involve poorly soluble substrates.

Below is a diagram illustrating the overall mechanistic pathway.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Start 7-Methoxyisoquinoline·HCl FreeBase 7-Methoxyisoquinoline (Free Base) Start->FreeBase Neutralization FreeBase_clone 7-Methoxyisoquinoline (Free Base) Base Base (e.g., K₂CO₃) Base->Start AlkylHalide Alkylating Agent (R-X) AlkylHalide->FreeBase_clone Product N-Alkyl-7-methoxy- isoquinolinium Salt FreeBase_clone->Product Nucleophilic Attack G A 1. Combine Reactants (Isoquinoline·HCl, Base, Solvent) B 2. Add Alkylating Agent (e.g., R-Br) A->B C 3. Heat & Stir (Monitor by TLC/LC-MS) B->C D 4. Cool & Filter (Remove Inorganic Salts) C->D E 5. Concentrate (Rotary Evaporation) D->E F 6. Purify (Precipitation/Recrystallization) E->F G Pure N-Alkyl Isoquinolinium Salt F->G

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 7-Methoxyisoquinoline Derivatives

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and pharmacologically active compounds.[1][2][3][4] Derivatives bearing a methoxy group at the 7-position are of particular interest, serving as key intermediates in the synthesis of therapeutic agents. Catalytic hydrogenation stands as one of the most direct, atom-economical, and scalable methods for the synthesis of these saturated heterocycles from their aromatic 7-methoxyisoquinoline precursors.[1]

This guide provides an in-depth analysis of the core principles, catalyst selection, and detailed experimental protocols for the successful hydrogenation of 7-methoxyisoquinoline derivatives. It is designed for researchers, scientists, and drug development professionals seeking to implement or optimize these critical transformations. While a powerful technique, the hydrogenation of N-heteroaromatic compounds presents unique challenges, including the inherent resonance stability of the aromatic system and the potential for the basic nitrogen atom to poison the catalyst surface.[1][5] Understanding these factors is paramount to developing robust and reproducible protocols.

Core Principles and Mechanistic Considerations

The catalytic hydrogenation of an isoquinoline derivative to its corresponding tetrahydroisoquinoline involves the addition of four hydrogen atoms across the C1=N2 and C3=C4 double bonds of the pyridine ring. The reaction is heterogeneous, occurring on the surface of a solid catalyst.

The General Mechanism Involves:

  • Adsorption: Both molecular hydrogen (H₂) and the 7-methoxyisoquinoline substrate adsorb onto the active sites of the catalyst surface.

  • Hydrogen Activation: The H-H bond in H₂ is cleaved on the metal surface, generating reactive atomic hydrogen species.

  • Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the heterocyclic ring of the isoquinoline, leading to the saturated 1,2,3,4-tetrahydroisoquinoline product.

  • Desorption: The final product, 7-methoxy-1,2,3,4-tetrahydroisoquinoline, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Due to the stability of the heteroaromatic ring, substrate activation can sometimes be employed to enhance reaction rates.[5] This is often achieved by conducting the reaction in an acidic solvent like acetic acid, which protonates the nitrogen atom. This protonation disrupts the aromaticity, increases the substrate's reactivity, and prevents the lone pair on the nitrogen from strongly binding to and deactivating (poisoning) the metal catalyst.[1][6]

G cluster_0 Reaction Pathway Start 7-Methoxyisoquinoline Intermediate1 Adsorbed Substrate + H₂ on Catalyst Surface Start->Intermediate1 Adsorption Intermediate2 Stepwise Hydrogen Addition Intermediate1->Intermediate2 H₂ Activation & Transfer Product 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline Intermediate2->Product Hydrogenation Catalyst_Cycle Catalyst Regeneration Product->Catalyst_Cycle Desorption Catalyst_Cycle->Intermediate1 Re-use G cluster_workflow General Hydrogenation Workflow start 1. Reactor Setup & Inerting dissolve 2. Dissolve Substrate in Solvent start->dissolve add_catalyst 3. Add Catalyst (Under Inert Atmosphere) dissolve->add_catalyst seal_react 4. Seal Reactor & Purge with H₂ add_catalyst->seal_react pressurize 5. Pressurize with H₂ & Heat/Stir seal_react->pressurize monitor 6. Monitor Reaction (TLC/GC/LCMS) pressurize->monitor cool_vent 7. Cool & Vent Reactor monitor->cool_vent Upon Completion filter 8. Filter Catalyst (e.g., through Celite®) cool_vent->filter concentrate 9. Concentrate Filtrate filter->concentrate purify 10. Purify Product (Crystallization/Chromatography) concentrate->purify

Caption: Standard laboratory workflow for a batch hydrogenation reaction.

Protocol 1: Pd/C-Catalyzed Hydrogenation in Methanol
  • Objective: To synthesize 7-methoxy-1,2,3,4-tetrahydroisoquinoline using palladium on carbon under mild conditions.

  • Materials:

    • 7-Methoxyisoquinoline

    • 10% Palladium on Carbon (50% wet)

    • Methanol (MeOH), ACS grade

    • Parr shaker or similar hydrogenation apparatus

    • Celite® or other filter aid

    • Standard laboratory glassware

    • Nitrogen or Argon source

  • Procedure:

    • Reactor Preparation: Place a magnetic stir bar into a suitably sized pressure reactor vessel. Add 7-methoxyisoquinoline (e.g., 1.0 g, 6.28 mmol).

    • Dissolution: Add methanol (20-30 mL) to the vessel and stir until the substrate is fully dissolved.

    • Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (50% wet, e.g., 100 mg, ~10 wt%). Caution: Do not allow the catalyst to dry completely.

    • System Assembly: Securely seal the reactor vessel and attach it to the hydrogenation apparatus.

    • Inerting: Evacuate the vessel and backfill with inert gas. Repeat this cycle three times. Subsequently, evacuate and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure the atmosphere is exclusively hydrogen.

    • Reaction: Pressurize the reactor to 3 bar (~45 psi) with H₂. Begin vigorous stirring and, if necessary, heat to 40 °C.

    • Monitoring: Monitor the reaction progress by observing hydrogen uptake. After 12 hours (or when uptake ceases), the reaction can be checked by TLC or LCMS by carefully venting and taking a small aliquot.

    • Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with inert gas.

    • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol. Caution: The Celite® pad with the catalyst is pyrophoric and should not be allowed to dry. Quench it immediately by submerging it in water.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: The crude product can be purified by crystallization or column chromatography to afford the pure 7-methoxy-1,2,3,4-tetrahydroisoquinoline.

  • Expected Outcome: High yield (typically >90%) of the desired product.

Protocol 2: PtO₂-Catalyzed Hydrogenation in Acetic Acid
  • Objective: To perform the hydrogenation using the highly active Adams' catalyst, which is particularly effective for N-heterocycles.

  • Materials:

    • 7-Methoxyisoquinoline

    • Platinum(IV) Oxide (PtO₂)

    • Glacial Acetic Acid (AcOH)

    • Hydrogenation apparatus

    • Celite®

  • Procedure:

    • Reactor Setup: To a pressure reactor vessel, add 7-methoxyisoquinoline (e.g., 1.0 g, 6.28 mmol) followed by glacial acetic acid (20 mL).

    • Catalyst Addition: Add PtO₂ (e.g., 25 mg, ~2.5 wt%). The catalyst will be a dark brown powder.

    • System Assembly & Inerting: Seal the reactor and purge the system thoroughly with H₂ gas as described in Protocol 1. The PtO₂ will be reduced in situ to active platinum black, often observed as a color change to black and a slight exotherm.

    • Reaction: Pressurize the vessel to 4 bar (~60 psi) with H₂ and begin vigorous stirring at room temperature.

    • Monitoring: Monitor the reaction via hydrogen uptake. The reaction is typically complete within 6-18 hours.

    • Work-up: After completion, vent the H₂ and purge with inert gas. Filter the mixture through Celite® to remove the platinum black, washing the pad with a little acetic acid.

    • Isolation: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until basic (pH > 9). Caution: Neutralization is highly exothermic.

    • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product as needed.

  • Expected Outcome: Excellent yield (often >95%) of the product as the acetate salt before neutralization.

Protocol 3: Raney® Nickel-Catalyzed Hydrogenation
  • Objective: To utilize the cost-effective and highly active Raney Nickel catalyst, suitable for larger-scale synthesis.

  • Materials:

    • 7-Methoxyisoquinoline

    • Raney® Nickel (in aqueous slurry)

    • Ethanol (EtOH), 200 proof

    • High-pressure autoclave or reactor

    • Celite®

  • Procedure:

    • Catalyst Preparation: EXTREME CAUTION: Raney Ni is highly pyrophoric. All operations must be performed under a liquid (water or solvent) and in an inert atmosphere. Decant the storage water from the required amount of Raney Nickel slurry (e.g., ~200 mg). Wash the catalyst by repeatedly suspending in ethanol and decanting the supernatant (3-4 times) to replace the water with the reaction solvent.

    • Reactor Loading: In a high-pressure reactor, dissolve 7-methoxyisoquinoline (e.g., 1.0 g, 6.28 mmol) in ethanol (25 mL).

    • Catalyst Transfer: Carefully transfer the ethanol-washed Raney Nickel catalyst into the reactor. Ensure the catalyst remains wetted with ethanol at all times.

    • System Assembly & Inerting: Seal the reactor and purge thoroughly with H₂ gas.

    • Reaction: Pressurize the reactor to 50 bar (~725 psi) with H₂. Begin vigorous stirring and heat the reaction to 80 °C.

    • Monitoring: Monitor the reaction by observing the pressure drop. Maintain the pressure by re-pressurizing with H₂ as needed.

    • Work-up: After 24 hours (or when the reaction is complete), cool the reactor to room temperature, carefully vent the H₂, and purge with inert gas.

    • Filtration: Filter the reaction mixture through Celite®. The filter cake is extremely pyrophoric. Do not allow it to dry. Immediately quench the filter cake by carefully submerging it in a large volume of water.

    • Isolation & Purification: Concentrate the ethanolic filtrate and purify the crude product.

  • Expected Outcome: Good to excellent yields, though optimization of temperature and pressure may be required.

References

  • Zhou, Y.-G., et al. (2013). Enantioselective Hydrogenation of Isoquinolines. Angewandte Chemie International Edition.
  • Chen, M.-W., et al. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters. [1][6]Available at: [Link]

  • Okazaki, H., et al. Hydrogenation Pathway of Quinolines over Raney Nickel and Ru/C. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Wen, J., et al. (2016). Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh-thiourea chiral phosphine complex: Via anion binding. Journal of the American Chemical Society. Available at: [Link]

  • Lu, S.-M., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, D., et al. (2020). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. ACS Catalysis. [7]Available at: [Link]

  • Mao, Z., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules. Available at: [Link]

  • Gunasekar, R., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [2][8]Available at: [Link]

  • Oepen, S., et al. (2022). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angewandte Chemie International Edition. Available at: [Link]

  • Chen, Y., et al. (2021). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal. [9][10]Available at: [Link]

  • Sharma, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [3]Available at: [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. ACS National Historic Chemical Landmarks. [11]Available at: [Link]

  • Lin, X., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts. [12]Available at: [Link]

  • Bobbitt, J.M., et al. (1982). Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [13][14][15]Available at: [Link]

  • Zhou, Y.-G. (2011). Catalytic, Enantioselective Hydrogenation of Heteroaromatic Compounds. Organic Reactions. Available at: [Link]

  • Mashima, K., et al. (2018). Ruthenium-catalyzed chemo-and enantioselective hydrogenation of isoquinoline carbocycles. Journal of the American Chemical Society. Available at: [Link]

  • Singh, A., et al. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [4]Available at: [Link]

  • Wang, C., et al. (2021). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications. Available at: [Link]

  • Gunasekar, R., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [5]Available at: [Link]

  • Mathison, I.W., et al. (1970). Hydrogenation of substituted isoquinolines over nickel catalyst. II. Effects of pressure and temperature on the hydrogenation of 5-hydroxy-2-alkylisoquinolinium salts. Journal of Pharmaceutical Sciences. [16]Available at: [Link]

Sources

Method

Application Notes & Protocols: Strategic Use of 7-Methoxyisoquinoline HCl in the Synthesis of Tetrahydroisoquinoline Alkaloids

Abstract The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of natural product chemistry and drug discovery, forming the structural core of numerous biologically active alkaloids.[1][2] These compounds e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of natural product chemistry and drug discovery, forming the structural core of numerous biologically active alkaloids.[1][2] These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1] 7-Methoxyisoquinoline hydrochloride serves as a highly strategic and versatile starting material for the synthesis of a significant subclass of these alkaloids. The methoxy group at the C7 position not only mimics the substitution pattern of many natural products but also provides crucial electronic activation for key synthetic transformations. This guide provides an in-depth analysis of the core synthetic strategies, detailed experimental protocols, and the mechanistic rationale for using 7-methoxyisoquinoline and its derivatives in the construction of complex THIQ alkaloids.

Introduction: The Significance of the 7-Methoxy-THIQ Core

The THIQ framework is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity.[3] Many potent natural alkaloids, such as those derived from the benzylisoquinoline and aporphine classes, feature a methoxy or hydroxyl group at the C7 position.[2] This substitution is often critical for their biological function.

Synthetically, the electron-donating nature of the C7-methoxy group activates the aromatic ring, facilitating the crucial intramolecular electrophilic aromatic substitution reactions that are central to classical THIQ syntheses like the Bischler-Napieralski and Pictet-Spengler reactions.[4][5] Therefore, starting with a precursor like 7-Methoxyisoquinoline HCl provides a direct and efficient entry point into this valuable chemical space.

Core Synthetic Strategies & Mechanistic Insights

The synthesis of the 7-methoxy-THIQ core from 7-Methoxyisoquinoline HCl or related precursors can be broadly approached via two primary strategies: direct reduction of the isoquinoline ring system or construction of the heterocyclic ring through intramolecular cyclization.

Strategy A: Direct Reduction of the Isoquinoline Core

The most straightforward method to obtain 7-methoxy-1,2,3,4-tetrahydroisoquinoline is the direct reduction of the aromatic 7-methoxyisoquinoline. This is typically achieved through catalytic hydrogenation.

Mechanistic Principle: Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the heterocyclic ring in the presence of a metal catalyst. The reaction typically proceeds in a stepwise manner, first reducing the C=N bond of the imine moiety, followed by the reduction of the remaining C=C bond within the pyridine ring. This transformation effectively converts the planar, aromatic isoquinoline into the saturated, non-planar tetrahydroisoquinoline scaffold.

G cluster_start 7-Methoxyisoquinoline HCl cluster_process Process cluster_end Product Start 7-Methoxyisoquinoline HCl Reduction Catalytic Hydrogenation (H₂, Pd/C or PtO₂) Start->Reduction Reduction of heterocyclic ring End 7-Methoxy-1,2,3,4- tetrahydroisoquinoline Reduction->End

Caption: Workflow for direct reduction of 7-Methoxyisoquinoline.

Strategy B: Ring Construction via Intramolecular Cyclization

While not starting directly from 7-methoxyisoquinoline itself, the classical methods for building the THIQ core are essential to understand, as they are frequently used to synthesize more complex, substituted analogs. The C7-methoxy group is a powerful directing and activating group in these reactions.

This powerful method involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline intermediate, which is then subsequently reduced to the desired tetrahydroisoquinoline.[6][7]

Mechanistic Principle: The reaction is initiated by the activation of the amide carbonyl group by a Lewis acid or dehydrating agent (e.g., POCl₃, P₂O₅).[6] This forms a highly electrophilic nitrilium ion intermediate. The electron-rich aromatic ring, activated by the para-methoxy group, then attacks this electrophile in an intramolecular electrophilic aromatic substitution to form the cyclic dihydroisoquinoline. A final reduction step yields the THIQ product.

G Amide β-(m-methoxyphenyl)ethylamide Reagent1 + POCl₃ (or other dehydrating agent) Amide->Reagent1 Intermediate1 Nitrilium Ion Intermediate (Electrophile) Reagent1->Intermediate1 Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate1->Cyclization DHIQ Dihydroisoquinoline Cyclization->DHIQ Reagent2 + NaBH₄ (or H₂/Catalyst) DHIQ->Reagent2 THIQ Tetrahydroisoquinoline Reagent2->THIQ

Caption: Mechanism of the Bischler-Napieralski Reaction.

Discovered in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[8][9][10]

Mechanistic Principle: The reaction proceeds through the formation of a Schiff base, which is then protonated by the acid catalyst to generate a reactive iminium ion.[9] This electrophilic iminium ion is then attacked by the electron-rich aromatic ring (activated by the methoxy group) in a manner analogous to a Friedel-Crafts reaction, leading directly to the formation of the tetrahydroisoquinoline ring system.[4][9]

G cluster_reactants Reactants Amine β-(m-methoxyphenyl)ethylamine Condensation Condensation (-H₂O) Amine->Condensation Carbonyl Aldehyde / Ketone Carbonyl->Condensation SchiffBase Schiff Base Condensation->SchiffBase Protonation Acid Catalysis (H⁺) SchiffBase->Protonation IminiumIon Iminium Ion (Electrophile) Protonation->IminiumIon Cyclization Intramolecular Electrophilic Attack (Mannich-type) IminiumIon->Cyclization Product Tetrahydroisoquinoline Product Cyclization->Product

Sources

Application

Reagents and conditions for functionalizing position 1 of 7-Methoxyisoquinoline

Content Type: Application Note & Protocol Guide Subject: Organic Synthesis / Medicinal Chemistry Target Audience: Synthetic Chemists, Process Chemists, Drug Discovery Researchers Abstract & Strategic Overview The 7-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Organic Synthesis / Medicinal Chemistry Target Audience: Synthetic Chemists, Process Chemists, Drug Discovery Researchers

Abstract & Strategic Overview

The 7-methoxyisoquinoline scaffold is a privileged pharmacophore found in numerous alkaloids (e.g., benzylisoquinolines) and kinase inhibitors. While the 7-methoxy group provides essential electron-donating properties that modulate solubility and receptor binding, it presents a unique regioselectivity challenge. The electron-donating group (EDG) at C7 activates the carbocyclic ring (C5-C8), potentially competing with the desired reactivity at the heterocyclic ring.

However, the C1 position remains the most electrophilic site, particularly when the nitrogen atom is activated (protonated, oxidized, or acylated). This guide details three distinct, high-fidelity methodologies to functionalize C1, selected based on scalability, functional group tolerance, and mechanistic reliability.

The C1 Functionalization Landscape
MethodologyPrimary TransformationMechanismKey Utility
A. The

-Oxide Gateway

Nucleophilic RearrangementUniversal Precursor. Converts C1 into a leaving group for

or Cross-Coupling.
B. Minisci Reaction

Radical SubstitutionDirect Alkylation. Rapid access to

rich analogs without pre-functionalization.
C. Reissert Reaction

Nucleophilic AdditionCarbon Extension. Access to aldehydes, acids, and amides at C1.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent 7-methoxyisoquinoline.

G Start 7-Methoxyisoquinoline NOxide Isoquinoline N-Oxide Start->NOxide m-CPBA, DCM Protonated Protonated Isoquinoline Start->Protonated H+ / Acid Reissert Reissert Compound (1-Benzoyl-2-cyano) Start->Reissert PhCOCl, TMSCN Chloro 1-Chloro-7-methoxyisoquinoline NOxide->Chloro POCl3, Reflux Final_A 1-Amino / 1-Aryl Derivatives (via SnAr or Suzuki) Chloro->Final_A R-NH2 or Ar-B(OH)2 Alkyl 1-Alkyl-7-methoxyisoquinoline Protonated->Alkyl R-COOH, AgNO3, S2O8 Cyano 1-Cyanoisoquinoline Reissert->Cyano Base / Hydrolysis

Figure 1: Divergent synthetic pathways for C1 functionalization. Colors indicate distinct product classes.

Detailed Protocols

Method A: The -Oxide Gateway (Chlorination)

Objective: Synthesis of 1-chloro-7-methoxyisoquinoline. Rationale: This is the most robust method. The 7-methoxy group survives the oxidation well. The subsequent chlorination is regioselective for C1 because the coordinated oxygen makes C1 highly susceptible to nucleophilic attack by chloride ions.

Reagents
  • Substrate: 7-Methoxyisoquinoline (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     equiv)
    
  • Oxidant:

    
    -CPBA (
    
    
    
    ,
    
    
    equiv)
  • Chlorinating Agent: Phosphorus oxychloride (

    
    , 
    
    
    
    equiv)
  • Solvents: Dichloromethane (DCM), Chloroform (anhydrous)

Step-by-Step Protocol

Part 1:


-Oxidation 
  • Dissolve 7-methoxyisoquinoline (

    
    ) in DCM (
    
    
    
    ) and cool to
    
    
    .
  • Add

    
    -CPBA (
    
    
    
    ) portion-wise over 15 minutes. Caution: Exothermic.
  • Warm to room temperature and stir for 3–6 hours. Monitor by TLC (The

    
    -oxide is significantly more polar than the starting material).
    
  • Workup: Wash with saturated

    
     (
    
    
    
    ) to remove
    
    
    -chlorobenzoic acid byproduct.
  • Dry organic layer over

    
    , filter, and concentrate. The 
    
    
    
    -oxide is usually a stable solid and can be used without column chromatography if purity is
    
    
    .

Part 2: Rearrangement/Chlorination

  • Dissolve the crude

    
    -oxide in anhydrous 
    
    
    
    (
    
    
    ).
  • Add

    
     (
    
    
    
    ) dropwise at room temperature.
  • Heat to reflux (

    
    ) for 2–4 hours.
    
    • Mechanistic Note: The oxygen attacks phosphorus to form a good leaving group (

      
      ). Chloride anion then attacks C1, restoring aromaticity via elimination of the phosphate species.
      
  • Quenching (CRITICAL SAFETY): Cool the mixture to

    
    . Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. 
    
    
    
    hydrolysis is violent.
  • Neutralize with

    
     (
    
    
    
    ) or solid
    
    
    until
    
    
    .
  • Extract with DCM (

    
    ). Dry and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The 1-chloro product is less polar than the

    
    -oxide.
    
Method B: Minisci Radical Alkylation

Objective: Direct C-H alkylation (Methyl, Ethyl, Isopropyl, Cyclohexyl). Rationale: The 7-methoxy group activates the benzene ring, but under acidic Minisci conditions, the nitrogen is protonated. This directs nucleophilic alkyl radicals exclusively to the electron-deficient C1 position.

Reagents
  • Substrate: 7-Methoxyisoquinoline (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     equiv)
    
  • Radical Source: Carboxylic Acid (

    
    , 
    
    
    
    equiv)
  • Catalyst:

    
     (
    
    
    
    equiv)
  • Oxidant: Ammonium Persulfate (

    
    , 
    
    
    
    equiv)
  • Acid: Trifluoroacetic acid (TFA) or

    
     (
    
    
    
    in water/MeCN)
Protocol
  • Dissolve 7-methoxyisoquinoline (

    
    ) in a mixture of Water/Acetonitrile (
    
    
    
    ,
    
    
    ).
  • Add the carboxylic acid corresponding to the desired alkyl group (

    
    ).
    
  • Add TFA (

    
    ) to ensure protonation of the isoquinoline.
    
  • Add

    
     (
    
    
    
    ).
  • Heat to

    
    .
    
  • Add a solution of ammonium persulfate (

    
     in 
    
    
    
    water) dropwise over 20 minutes.
    • Observation: Evolution of

      
       gas indicates radical decarboxylation is proceeding.
      
  • Stir for 1 hour.

  • Workup: Basify with

    
    , extract with EtOAc.
    
  • Purification: The product is often accompanied by unreacted starting material. Separation requires careful chromatography.

Method C: The Reissert Reaction

Objective: Introduction of a cyano group (precursor to acids/amides).[1][2] Rationale: Classic activation. The 7-OMe group does not interfere.

Protocol
  • Dissolve 7-methoxyisoquinoline (

    
    ) in DCM (
    
    
    
    ).
  • Add Trimethylsilyl cyanide (TMSCN,

    
    ). Caution: HCN source equivalent.
    
  • Add Benzoyl Chloride (

    
    ) dropwise at 
    
    
    
    .
  • Stir at RT for 4 hours. The "Reissert compound" (1-benzoyl-2-cyano-1,2-dihydroisoquinoline) usually precipitates or can be isolated.

  • Aromatization: Treat the intermediate with a base (e.g.,

    
     in DMF) or hydrolyze with acid to yield 1-isoquinolinecarboxylic acid derivatives.
    

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Method A Incomplete

-oxidation
Increase

-CPBA to 1.5 equiv and reaction time. Ensure

-CPBA quality.
Violent Quench (Method A) Residual

Use a larger excess of ice. Add reaction mixture TO ice, never water to acid.
C8 Alkylation (Method B) 7-OMe activation dominatingIncrease acidity (TFA/

) to ensure 100% N-protonation, deactivating the ring towards electrophiles but activating C1 toward radicals.
Polysubstitution (Method B) Excess radicalsReduce oxidant/acid equivalents; add oxidant slower.

Mechanistic Insight: The Rearrangement

Understanding the chlorination mechanism is vital for troubleshooting. It is not a simple substitution but an addition-elimination sequence.

Mechanism Step1 N-Oxide coordinates to POCl3 (Formation of -O-P-Cl3 cation) Step2 Chloride anion (Cl-) attacks C1 (Nucleophilic Addition) Step1->Step2 Activation Step3 Loss of HOPCl2 / Rearomatization Step2->Step3 Dearomatized Intermediate Product 1-Chloro-7-methoxyisoquinoline Step3->Product Elimination

Figure 2: Simplified mechanism of the Meisenheimer-type rearrangement/chlorination.

References

  • Minisci Reaction on Heterocycles

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalization for drug discovery. Med. Chem. Commun.
  • Reissert Reaction Overview

    • Popp, F. D. (1968).[3] The Chemistry of Reissert Compounds. Advances in Heterocyclic Chemistry.

  • N-Oxide Chlorination Protocols

    • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. Wiley. (See: "Isoquinoline N-oxide rearrangement").
  • 
    -CPBA Oxidation Standards: 
    
    • Master Organic Chemistry.

Sources

Method

Application Note: Preparation of Buffer Solutions Containing 7-Methoxyisoquinoline Hydrochloride

Introduction & Scope 7-Methoxyisoquinoline hydrochloride (CAS: 39989-39-4 (base)) is a critical heterocyclic scaffold used in fragment-based drug design (FBDD), particularly for kinase inhibitors (e.g., IRAK4) and neurop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

7-Methoxyisoquinoline hydrochloride (CAS: 39989-39-4 (base)) is a critical heterocyclic scaffold used in fragment-based drug design (FBDD), particularly for kinase inhibitors (e.g., IRAK4) and neuroprotective agents. As a protonated isoquinoline derivative, its solubility and ionization state are strictly governed by pH.

This guide provides an authoritative protocol for preparing stable buffer solutions of 7-Methoxyisoquinoline hydrochloride. Unlike generic buffer guides, this note addresses the specific physicochemical challenges of the isoquinoline core—specifically its pKa (~5.54) and the risk of free-base precipitation at physiological pH.

Key Chemical Profile
PropertyValueNotes
Molecular Weight 195.65 g/mol (HCl salt)Free base MW is ~159.19 g/mol .
pKa (Conjugate Acid) 5.54 ± 0.10Nitrogen deprotonates above pH 5.5.
Solubility (HCl Salt) High in Water/AcidStable as a cation.
Solubility (Free Base) Low in WaterPrecipitates at pH > 6.5 without co-solvents.

Physicochemical Characterization & Buffer Strategy[1][2]

The pKa Criticality

The nitrogen atom in the isoquinoline ring is the protonation site. With a pKa of approximately 5.54, 7-Methoxyisoquinoline exists in equilibrium between its cationic (protonated) form and neutral (free base) form.

  • pH < 3.5: >99% Protonated (Soluble, Cationic). Ideal for reverse-phase HPLC retention control.

  • pH = 5.5: 50% Protonated / 50% Neutral. Maximum Buffering Capacity region, but high risk of solubility shifts.

  • pH > 7.5: >99% Neutral (Lipophilic). High risk of precipitation in aqueous buffers; requires organic co-solvents (DMSO, Methanol).

Speciation Logic (Visualization)

The following diagram illustrates the ionization states relative to pH, guiding buffer selection.

SpeciationLogic Acid Acidic Environment (pH < 4.0) State1 Cationic Form (Salt) High Water Solubility Stable Acid->State1 pKa pKa ≈ 5.54 (Equilibrium) State2 50/50 Mixture Buffer Capacity Max pKa->State2 Base Basic Environment (pH > 7.0) State3 Neutral Form (Free Base) Low Water Solubility Precipitation Risk Base->State3 State1->State2 Deprotonation State2->State3 Full Neutralization

Figure 1: Speciation of 7-Methoxyisoquinoline based on pH relative to pKa.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Purpose: Create a stable, high-concentration stock for dilution. Solvent: 100% DMSO or 10 mM HCl (aqueous). Avoid pure water for long-term storage to prevent hydrolysis or pH drift.

  • Weighing: Accurately weigh 19.57 mg of 7-Methoxyisoquinoline hydrochloride.

  • Dissolution:

    • Option A (Biological Assays): Add 10 mL of anhydrous DMSO. Vortex for 30 seconds.

    • Option B (HPLC Standards): Add 10 mL of 10 mM HCl in water.

  • Verification: Inspect for clarity. The solution should be colorless to pale yellow.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months.

Protocol B: Preparation of HPLC Mobile Phase Buffer (pH 3.0)

Purpose: Maintain the analyte in cationic form for consistent retention and peak shape on C18 columns.

Reagents:

  • Phosphoric Acid (85%)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • HPLC Grade Water[1]

Steps:

  • Dissolve 1.36 g of

    
     in 950 mL of HPLC grade water (10 mM concentration).
    
  • Place a calibrated pH electrode into the solution.

  • Add Phosphoric Acid dropwise under magnetic stirring until pH reaches 3.00 ± 0.05 .

  • Dilute to exactly 1000 mL with water.

  • Filtration: Filter through a 0.22 µm Nylon membrane to remove particulates.

  • Usage: Mix with Acetonitrile (e.g., 90:10 Buffer:ACN) for isocratic elution.

Protocol C: Preparation of Physiological Assay Buffer (pH 7.4)

Purpose: For cellular or enzymatic assays. Critical Warning: At pH 7.4, the compound is neutral. Do not exceed 100 µM final concentration in purely aqueous buffer to avoid precipitation.

Workflow Diagram:

AssayBufferPrep Start Start: Stock Solution (10 mM in DMSO) Step2 Dilution Step Add Stock to Buffer (Keep DMSO < 1%) Start->Step2 Step1 Prepare Base Buffer (PBS or HEPES, pH 7.4) Step1->Step2 Check Visual Inspection Precipitate? Step2->Check Clear Proceed to Assay Check->Clear No Cloudy Troubleshoot: Increase DMSO or Reduce Concentration Check->Cloudy Yes

Figure 2: Workflow for preparing physiological assay buffers to prevent precipitation.

Steps:

  • Prepare 100 mL of 1x PBS (Phosphate Buffered Saline) or 50 mM HEPES, adjusted to pH 7.4.

  • Spiking: To achieve a 10 µM working concentration, add 100 µL of the 10 mM DMSO Stock (from Protocol A) to 99.9 mL of the buffer.

  • Mixing: Vortex immediately. Do not allow the DMSO drop to settle at the bottom.

  • Validation: Measure Absorbance at 280 nm. If the baseline drifts significantly compared to a blank, precipitation may be occurring (light scattering).

Quality Control & Troubleshooting

Stability Validation

Isoquinolines are generally stable, but the methoxy group can be susceptible to oxidation under harsh conditions.

  • Test: Run a UV-Vis scan (200–400 nm).

  • Criteria: The spectrum should show distinct maxima (typically ~240 nm and ~300 nm). Loss of fine structure indicates degradation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation at pH 7.4 Free base formation (insolubility).Increase DMSO concentration to 2-5% (if assay tolerates) or lower compound concentration.
Drifting HPLC Retention Inconsistent Mobile Phase pH.Use a buffer within ±1 pH unit of the pKa? No, use pH < 3.5 to be >2 units away from pKa (5.54).
Split Peaks pH too close to pKa (5.5).Adjust buffer pH to < 3.5 or > 7.5 (if column permits).
Yellowing of Solution Oxidation of the methoxy group.Prepare fresh stock; store under Nitrogen or Argon.

References

  • PubChem. (2025).[2] 7-Methoxyisoquinoline | C10H9NO | CID 594375.[3] National Library of Medicine. Retrieved from [Link]

  • Pfizer Inc. (2017). Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of IRAK4.[4] Journal of Medicinal Chemistry. Retrieved from [Link]

  • SIELC Technologies. (2025). Separation of Isoquinoline on HPLC Columns. Retrieved from [Link]

Sources

Application

Handling and storage protocols for hygroscopic isoquinoline salts

Abstract Isoquinoline salts, ubiquitous in pharmaceutical scaffolds (e.g., vasodilators, anesthetics, antifungal agents), present a distinct challenge in drug development: acute hygroscopicity.[1] The protonation or quat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoquinoline salts, ubiquitous in pharmaceutical scaffolds (e.g., vasodilators, anesthetics, antifungal agents), present a distinct challenge in drug development: acute hygroscopicity.[1] The protonation or quaternization of the isoquinoline nitrogen creates a high dipole moment and ionic lattice energy that often favors hydration over the anhydrous crystalline state. This guide provides a mechanistic understanding of this instability and details rigorous, self-validating protocols for the characterization, handling, and storage of these deliquescent compounds to ensure analytical accuracy and API integrity.

The Physicochemical Challenge: Why Isoquinolines Fail

The stability of an isoquinoline salt is dictated by the competition between its lattice energy and the hydration energy of its constituent ions.

  • The Nitrogen Dipole: The isoquinoline ring system contains a basic nitrogen atom (

    
    ).[1] Salt formation (e.g., HCl, HBr, Mesylate) protonates this nitrogen, generating a cationic center.[1]
    
  • The Counter-Ion Effect: Small, high-charge-density counter-ions (Cl⁻, Br⁻) act as potent hydrogen bond acceptors.[1] When exposed to ambient humidity, the surface energy of the crystal is lowered by the adsorption of water molecules, leading to the formation of surface hydrates.

  • The Deliquescence Cascade: If the Relative Humidity (RH) of the environment exceeds the Critical Relative Humidity (CRH) of the salt, the solid dissolves in its own sorbed water, transitioning from a free-flowing powder to a sticky gum, and finally to a liquid solution.

Key Metric: Critical Relative Humidity (CRH) . This is the inflection point where the water activity of the solid equals the partial pressure of water vapor in the air. Operating below the CRH is non-negotiable.[1]

Protocol 1: Material Characterization (Defining the Safe Window)

Before handling a new isoquinoline salt, you must define its stability window.[1] Do not rely on visual inspection; deliquescence is often kinetically delayed but thermodynamically inevitable.[1]

Methodology: Dynamic Vapor Sorption (DVS)

  • Preparation: Load 10–20 mg of the sample into the DVS microbalance pan.

  • Drying Cycle: Equilibrate at 0% RH / 25°C for 60 minutes to establish dry mass (

    
    ).
    
  • Sorption Scan: Ramp RH from 0% to 90% in 5% increments.

    • Equilibrium Criterion:

      
       per minute.[1]
      
  • Desorption Scan: Ramp back to 0% RH.

Data Interpretation:

  • Hysteresis Loop: A gap between sorption and desorption curves indicates hydrate formation (e.g., conversion to a dihydrate).[1]

  • Mass Jump: A sudden vertical spike in mass indicates deliquescence.[1] The RH at this onset is your CRH .[1]

Operational Rule: Always handle the material at an RH at least 10% below its CRH .

Protocol 2: Active Handling (Weighing & Dispensing)

The most critical moment for contamination is the transfer from storage to balance.[1] For isoquinoline salts with a CRH < 40%, open-air weighing is forbidden.[1]

Decision Matrix: The Handling Workflow

HandlingProtocol Start Start: Material Required CheckCRH Is CRH Known? Start->CheckCRH Determine Protocol 1: Run DVS/TGA CheckCRH->Determine No EvalCRH Evaluate CRH Value CheckCRH->EvalCRH Yes Determine->EvalCRH HighRisk CRH < 40% (High Risk) EvalCRH->HighRisk < 40% MedRisk CRH 40-60% (Moderate Risk) EvalCRH->MedRisk 40-60% LowRisk CRH > 60% (Low Risk) EvalCRH->LowRisk > 60% Glovebox Glovebox Required (<5% RH, N2/Ar) HighRisk->Glovebox Glovebag Glove Bag / Cone (Purged with N2) MedRisk->Glovebag SpeedWeigh Rapid Weighing (Dessicant Shield) LowRisk->SpeedWeigh

Figure 1: Decision matrix for selecting the appropriate handling environment based on hygroscopicity.[1]

Step-by-Step Weighing Protocol (High Risk)
  • Environment: Inert gas glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Static Control: Dry environments generate static charge, causing isoquinoline powder to "fly" and adhere to spatulas.[1]

    • Action: Use an ionizing blower inside the glovebox for 30 seconds prior to weighing.[1] Use an anti-static gun on the weighing boat.[1]

  • Equilibration: Allow the sealed vial to equilibrate to the glovebox temperature for 15 minutes before opening (prevents pressure differentials).

  • Aliquot: Dispense the required amount into a pre-tared vial.

  • Seal: Cap the aliquot vial inside the glovebox. If the vial must leave the box, wrap the cap junction with Parafilm or, preferably, Teflon tape immediately.[1]

Protocol 3: Long-Term Storage (The "Onion" Strategy)[1]

Isoquinoline salts require a multi-layered barrier system ("The Onion Strategy") to prevent moisture ingress over months or years.[1]

Layer 1: Primary Containment [1]

  • Vessel: Amber glass vial (Type I borosilicate).

  • Closure: PTFE-lined screw cap or crimp top.[1] Never use unlined polypropylene caps, which are permeable to water vapor over time.[1]

  • Headspace: Flush with dry Argon or Nitrogen before sealing.[1] Argon is heavier than air and provides a better blanket.[1]

Layer 2: Secondary Containment

  • Place the primary vial inside a heat-sealable aluminized Mylar bag.

  • Add a sachet of Molecular Sieves (4Å) inside the bag (do not use Silica Gel for ultra-sensitive compounds; sieves have higher capacity at low RH).[1]

  • Heat seal the bag.[1]

Layer 3: Environmental Control

  • Store the sealed bag in a desiccator cabinet maintained at <20% RH.

  • Temperature: Store at -20°C only if the seal is perfect.

    • Warning: Storing hygroscopic salts in a freezer is risky.[1] If the vial is opened before fully reaching room temperature, condensation will instantly destroy the sample.[1] Always allow 2-3 hours of warm-up time in a desiccator before opening a cold vial.

Comparative Desiccant Performance

Desiccant TypeCapacity at 10% RHRate of AdsorptionBest Use Case
Phosphorus Pentoxide (

)
Very HighExtremely Fast"Rescue" drying; Desiccators.[1]
Molecular Sieves (4Å) HighFastLong-term storage inside bags.[1]
Silica Gel LowModerateGeneral low-risk storage.[1]
Calcium Chloride ModerateSlowNot recommended for pharma standards.[1]

Protocol 4: Rescue & Redrying

If an isoquinoline salt has clumped (indicating moisture sorption), it may be salvageable.[1]

The Vacuum-Oven Protocol:

  • Transfer: Move the clumped solid to a wide-mouth weighing bottle.

  • Cover: Cover the mouth with a Kimwipe secured by a rubber band (prevents powder loss during vacuum turbulence).[1]

  • Vacuum: Place in a vacuum oven at room temperature. Apply vacuum slowly to prevent "bumping."[1]

  • Heat: Ramp temperature to 40°C (or 10°C below the melting point).

    • Caution: Do not overheat.[1][2][3] Isoquinolines can degrade or sublime.[1]

  • Duration: Dry for 12–24 hours.

  • Validation: Perform a TGA (Thermogravimetric Analysis) or Karl Fischer titration to verify water content is back to stoichiometric levels.

References

  • Newman, A., & Zografi, G. (2019).[1] Critical Relative Humidity as a Key Parameter in the Hygroscopicity of Pharmaceutical Solids. Journal of Pharmaceutical Sciences. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1] Trends in Solubility of Polymorphs: Control of Hygroscopicity. Journal of Pharmaceutical Sciences. [Link]

  • ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 7-Methoxyisoquinoline in Non-Polar Solvents

Welcome to the technical support center for handling 7-Methoxyisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile het...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 7-Methoxyisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile heterocyclic compound, particularly in non-polar solvent systems. As a key building block in pharmaceutical research, understanding its behavior in various solvents is critical for successful experimental outcomes[1]. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Part 1: Frequently Asked Questions - The Root Cause of Poor Solubility

This section addresses the fundamental principles governing the solubility of 7-Methoxyisoquinoline.

Q1: Why does my 7-Methoxyisoquinoline show poor solubility in non-polar solvents like hexane, toluene, or diethyl ether?

A1: The low solubility of 7-Methoxyisoquinoline in non-polar solvents is a direct consequence of its molecular structure and polarity, a principle best described by the adage "like dissolves like"[2].

  • Molecular Polarity: 7-Methoxyisoquinoline is an aromatic heterocyclic compound containing two electronegative atoms: a nitrogen in the isoquinoline ring system and an oxygen in the methoxy group[1]. These atoms create a dipole moment, making the molecule polar. Its computed Topological Polar Surface Area (TPSA) of 22.1 Ų quantitatively indicates significant polarity[3].

  • Intermolecular Forces: Polar molecules like 7-Methoxyisoquinoline preferentially interact with other polar molecules through dipole-dipole forces or hydrogen bonding (with protic solvents). Non-polar solvents, such as hexane, primarily engage in weaker London dispersion forces. The energy gained from 7-Methoxyisoquinoline interacting with non-polar solvent molecules is insufficient to overcome the stronger interactions it has with other molecules of its own kind in its solid (crystalline) state.

  • Structural Isomerism: The parent compound, isoquinoline, is itself a polar, weakly basic molecule with low solubility in water but good solubility in most common organic solvents[4][5]. The addition of the methoxy group further enhances its polar character, thereby decreasing its affinity for strictly non-polar environments.

Q2: What are the essential physicochemical properties of 7-Methoxyisoquinoline I should consider?

A2: Understanding the key properties of your starting material is the first step in troubleshooting. The following table summarizes the critical data for 7-Methoxyisoquinoline.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₁₀H₉NO[1][6]Indicates the elemental composition and a high carbon-to-heteroatom ratio, suggesting a significant non-polar backbone despite polar functional groups.
Molecular Weight 159.19 g/mol [1][3]A relatively low molecular weight compound.
Appearance Brown to grey powder; Light brown oil[1][7]The physical state (solid) implies that crystal lattice energy must be overcome for dissolution to occur.
Topological Polar Surface Area (TPSA) 22.1 Ų[3]This value confirms the molecule's polar nature, predicting lower solubility in non-polar solvents and higher solubility in polar solvents.
Predicted XLogP3 2.2[3]A positive LogP value indicates a degree of lipophilicity, but the value is moderate, suggesting it is not highly soluble in very non-polar, greasy solvents.

Part 2: A Visual Guide to Troubleshooting

Before proceeding to detailed protocols, this decision tree provides a logical workflow for addressing solubility issues with 7-Methoxyisoquinoline in your experiments.

G start START: Low Solubility of 7-Methoxyisoquinoline in Non-Polar Solvent check_temp Is gentle heating (e.g., 40-60°C) compatible with your reaction? start->check_temp apply_heat ACTION: Apply gentle heat with stirring. (See Protocol 1) check_temp->apply_heat  Yes check_cosolvent Is a slightly more polar co-solvent permissible? check_temp->check_cosolvent  No success SUCCESS: Compound Dissolved apply_heat->success screen_cosolvents ACTION: Screen moderately polar co-solvents (e.g., THF, DCM, Ethyl Acetate). (See Protocol 2) check_cosolvent->screen_cosolvents  Yes check_polar_aprotic Is a small amount (<5% v/v) of a polar aprotic co-solvent (DMSO, DMF) acceptable? check_cosolvent->check_polar_aprotic  No screen_cosolvents->success use_dmf ACTION: Add minimal DMSO or DMF dropwise to the primary solvent until dissolved. (See Protocol 2) check_polar_aprotic->use_dmf  Yes check_sonication Have you tried physical dissolution aids? check_polar_aprotic->check_sonication  No use_dmf->success apply_sonication ACTION: Use sonication to aid dissolution. (See Protocol 3) check_sonication->apply_sonication  Yes re_evaluate STOP & RE-EVALUATE: Consider alternative primary solvents (e.g., polar aprotic) or advanced formulation strategies. check_sonication->re_evaluate  No apply_sonication->success

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-Methoxy vs. 7-Methoxyisoquinoline Hydrochloride

This guide provides an in-depth technical comparison of 6-Methoxyisoquinoline and 7-Methoxyisoquinoline (typically handled as their hydrochloride salts), focusing on their distinct reactivity profiles, electronic propert...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Methoxyisoquinoline and 7-Methoxyisoquinoline (typically handled as their hydrochloride salts), focusing on their distinct reactivity profiles, electronic properties, and synthetic utility.

Executive Summary

While 6-methoxy and 7-methoxyisoquinoline are constitutional isomers sharing the same molecular weight (159.19 g/mol free base) and general solubility profiles, they exhibit divergent regioselectivity in electrophilic aromatic substitution (EAS) and distinct electronic influences on the pyridine ring nitrogen.[1]

  • 6-Methoxyisoquinoline: The methoxy group at C6 directs electrophilic attack primarily to the C5 position (ortho to OMe, alpha to bridgehead). It is effectively conjugated with the C1=N bond, rendering the nitrogen more basic and the C1 position less electrophilic compared to the 7-isomer.

  • 7-Methoxyisoquinoline: The methoxy group at C7 directs electrophilic attack primarily to the C8 position (ortho to OMe, peri to Nitrogen). It has a weaker conjugative overlap with the nitrogen lone pair, resulting in slightly lower basicity and a more electrophilic C1 position.

Electronic Structure & Activation Analysis

The reactivity differences stem from how the methoxy lone pair interacts with the fused bicyclic system.

Resonance & Directing Effects[2]
  • 6-Methoxy Isomer: The oxygen lone pair at C6 can delocalize through the benzene ring to C8a (the bridgehead carbon adjacent to C1). This "through-conjugation" increases electron density at the C1=N bond, stabilizing the protonated nitrogen (higher pKa) but deactivating C1 toward nucleophilic attack.

  • 7-Methoxy Isomer: The oxygen lone pair at C7 delocalizes primarily to C8 and C4a . The interaction with the nitrogen atom is less direct (cross-conjugated), resulting in a less electron-rich nitrogen center and a more reactive C1 position.

G cluster_6 6-Methoxyisoquinoline (Directs to C5) cluster_7 7-Methoxyisoquinoline (Directs to C8) OMe6 6-OMe Group C5 C5 Position (Activated/Major Site) OMe6->C5 Ortho Activation (Alpha Position) C7 C7 Position (Activated/Minor) OMe6->C7 Ortho Activation (Beta Position) N2_6 Nitrogen (N2) (Increased Basicity) OMe6->N2_6 Strong Conjugation OMe7 7-OMe Group C8 C8 Position (Activated/Major Site) OMe7->C8 Ortho Activation (Alpha/Peri Position) C6 C6 Position (Activated/Minor) OMe7->C6 Ortho Activation (Beta Position) N2_7 Nitrogen (N2) (Moderate Basicity) OMe7->N2_7 Weak Conjugation

Caption: Comparative activation map showing the primary sites of electrophilic attack (C5 vs C8) and electronic influence on the nitrogen center.

Detailed Reactivity Profile

Electrophilic Aromatic Substitution (Nitration/Halogenation)[1]

This is the most critical differentiator. In unsubstituted isoquinoline, substitution occurs at C5 and C8. The methoxy group overrides this by activating positions ortho to itself.[2]

Feature6-Methoxyisoquinoline7-Methoxyisoquinoline
Major Nitration Product 5-Nitro-6-methoxyisoquinoline 8-Nitro-7-methoxyisoquinoline
Why? C5 is ortho to OMe and is an

-position (kinetically favored).
C8 is ortho to OMe and is an

-position (kinetically favored).[1]
Minor Byproducts 7-substitution (sterically less favored)6-substitution (sterically less favored)
Halogenation (Br₂) Yields 5-bromo derivativeYields 8-bromo derivative
Nucleophilic Reactivity (Reissert & Chichibabin Reactions)

Both isomers undergo nucleophilic attack at C1 , but the kinetics differ.

  • Reissert Reaction (N-Acylation + Cyanide Attack):

    • 6-Methoxy: The higher basicity of N2 facilitates the initial formation of the N-acyl salt. However, the increased electron density at C1 (donated by 6-OMe) slightly destabilizes the transition state for the subsequent cyanide attack.

    • 7-Methoxy: The C1 position is more electrophilic, making the cyanide addition step faster once the N-acyl species is formed.

    • Practical Consequence: Both reactions proceed in good yield (>70%), but 7-methoxy derivatives often require less forcing conditions for C1 functionalization.[1]

Experimental Data & Properties

Physical Properties Comparison[3][4]
Property6-Methoxyisoquinoline HCl7-Methoxyisoquinoline HCl
CAS (Free Base) 52986-70-639989-39-4
Melting Point 208–210 °C (HCl salt)202–204 °C (HCl salt)
pKa (Conj.[1][3] Acid) ~5.8 (More Basic)~5.5 (Less Basic)
Appearance White to off-white crystalline solidWhite to pale yellow crystalline solid
Solubility Soluble in water, methanol, DMSOSoluble in water, methanol, DMSO
Validated Protocol: Regioselective Nitration

Objective: To demonstrate the directing effect of the methoxy group.

Reagents:

  • Substrate (6-OMe or 7-OMe Isoquinoline): 1.0 eq

  • KNO₃: 1.2 eq

  • Concentrated H₂SO₄: Solvent/Catalyst

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the methoxyisoquinoline substrate in 10 mL of conc. H₂SO₄ at 0°C. Note: The solution will generate heat; add slowly.

  • Nitration: Add KNO₃ (1.2 eq) portion-wise over 30 minutes, maintaining internal temperature below 5°C.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (System: DCM/MeOH 95:5).[1]

  • Quench: Pour the reaction mixture onto 50 g of crushed ice.

  • Neutralization: Carefully basify to pH 8–9 using 28% NH₄OH. Precipitate formation will occur.[1][4]

  • Isolation: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Result:

    • 6-OMe Substrate: Yields 5-nitro-6-methoxyisoquinoline (Yellow solid).

    • 7-OMe Substrate: Yields 8-nitro-7-methoxyisoquinoline (Yellow solid).

Synthesis & Precursor Selection[2][7]

The synthesis of these isomers requires different starting aldehydes via the Pomeranz-Fritsch reaction . This is a critical consideration for supply chain and cost modeling.

Synthesis cluster_A Route A: 6-Methoxy Synthesis cluster_B Route B: 7-Methoxy Synthesis StartA 4-Methoxybenzaldehyde InterA Schiff Base Intermediate StartA->InterA + Aminoacetal ProdA 6-Methoxyisoquinoline InterA->ProdA Acid Cyclization (Para-closure) StartB 3-Methoxybenzaldehyde InterB Schiff Base Intermediate StartB->InterB + Aminoacetal ProdB 7-Methoxyisoquinoline InterB->ProdB Acid Cyclization (Para-closure favored)

Caption: Synthetic pathways. 6-OMe is derived from 4-methoxybenzaldehyde, while 7-OMe is derived from 3-methoxybenzaldehyde.

Note on Route B: Cyclization of the 3-methoxy Schiff base can theoretically yield both 5-methoxy (ortho-closure) and 7-methoxy (para-closure) isomers.[1] However, para-closure is sterically favored , yielding 7-methoxyisoquinoline as the major product (>80% selectivity).

References

  • Electrophilic Substitution of Isoquinolines: Taylor, E. C.; The Chemistry of Heterocyclic Compounds, Isoquinolines, Part 1. Wiley-Interscience, 2008 . [1]

  • Nitration Regioselectivity: Dewar, M. J. S.; Maitlis, P. M. "Electrophilic Substitution in Nitrogen Heterocycles." J. Chem. Soc.1957 , 2521.

  • Reissert Reaction Kinetics: Uff, B. C. "The Reissert Reaction."[5][6][7][8] Organic Reactions1984 , 31, 1. [1]

  • Synthesis via Pomeranz-Fritsch: Gensler, W. J. "The Pomeranz-Fritsch Synthesis." Organic Reactions1951 , 6, 191. [1]

  • pKa Data Sources: Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 7-Methoxyisoquinoline Hydrochloride

The Significance of UV-Vis Spectroscopy for Isoquinoline Derivatives UV-Vis spectroscopy is a powerful and accessible technique for characterizing aromatic compounds like 7-Methoxyisoquinoline hydrochloride. The absorpti...

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of UV-Vis Spectroscopy for Isoquinoline Derivatives

UV-Vis spectroscopy is a powerful and accessible technique for characterizing aromatic compounds like 7-Methoxyisoquinoline hydrochloride. The absorption of UV-Vis radiation by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure. For isoquinoline derivatives, the principal electronic transitions are typically π → π* transitions within the aromatic system. The position of the absorption maxima (λmax) is highly sensitive to the molecular structure, including the presence of substituents and the solvent environment.

The methoxy group (-OCH₃) at the 7-position of the isoquinoline ring is an auxochrome, a group that, when attached to a chromophore (the light-absorbing part of the molecule, in this case, the isoquinoline ring system), modifies its ability to absorb light. The lone pair of electrons on the oxygen atom of the methoxy group can interact with the π-electron system of the isoquinoline ring through resonance, which generally leads to a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted parent molecule.

Furthermore, the hydrochloride salt form can influence the electronic environment of the molecule, particularly the nitrogen atom in the isoquinoline ring. Protonation of the nitrogen can alter the energy levels of the molecular orbitals, potentially leading to shifts in the absorption maxima compared to the free base.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the absorption maxima of 7-Methoxyisoquinoline hydrochloride, we can examine the experimental data for structurally related compounds. The following table summarizes the UV-Vis absorption maxima for isoquinoline and some of its derivatives.

CompoundSolventAbsorption Maxima (λmax) in nmReference
IsoquinolineGas PhaseMultiple bands, valence and Rydberg transitions[1]
6-MethoxyquinolineNot specifiedMultiple peaks in the digitized spectrum[2]
A Tetrahydroisoquinoline Alkaloid¹CHCl₃235, 278[3]
A Tetrahydroisoquinoline Alkaloid²Methanol234, 270[3]

¹A naturally occurring alkaloid with a tetrahydroisoquinoline core and methoxy groups at the C7 and C8 positions. ²A similar naturally occurring tetrahydroisoquinoline alkaloid.

The data from the tetrahydroisoquinoline alkaloids with a methoxy group at the C7 position provide a strong indication of the expected absorption regions for 7-Methoxyisoquinoline hydrochloride[3]. The presence of the aromatic isoquinoline ring in our target compound, as opposed to the saturated ring in the tetrahydro- derivatives, would likely result in a more complex spectrum with potentially shifted and more intense absorption bands. The parent isoquinoline in the gas phase exhibits a rich spectrum, and in solution, this would be expected to resolve into a few broad absorption bands[1].

The Critical Role of Solvent Selection

The choice of solvent is a crucial experimental parameter that can significantly influence the UV-Vis absorption spectrum.[4][5] Solvents can interact with the analyte through various mechanisms, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. These interactions can stabilize or destabilize the ground and excited electronic states to different extents, leading to shifts in the absorption maxima.

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can form hydrogen bonds with the nitrogen atom and the methoxy group of 7-Methoxyisoquinoline hydrochloride. Such interactions can lead to shifts in the λmax values. For n → π* transitions, a blue shift (hypsochromic shift) is often observed in polar solvents, while π → π* transitions typically show a red shift (bathochromic shift).

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents have a dipole moment but do not have a hydrogen atom that can be donated for hydrogen bonding. They can still solvate the molecule based on polarity.

  • Nonpolar Solvents (e.g., hexane, cyclohexane): These solvents interact weakly with polar molecules and provide a spectrum that is closest to the gas-phase spectrum.

For 7-Methoxyisoquinoline hydrochloride, a polar solvent like methanol or ethanol is a good starting point due to the compound's likely solubility. Comparing the spectra in a polar protic, a polar aprotic, and a nonpolar solvent can provide valuable insights into the nature of the electronic transitions.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a detailed, step-by-step methodology for accurately determining the UV-Vis absorption maxima of 7-Methoxyisoquinoline hydrochloride.

1. Materials and Instrumentation:

  • 7-Methoxyisoquinoline hydrochloride (of high purity)

  • Spectrophotometric grade solvents (e.g., methanol, ethanol, acetonitrile, water)

  • Calibrated UV-Vis spectrophotometer with a deuterium lamp for the UV range and a tungsten lamp for the visible range.

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh a small amount (e.g., 10 mg) of 7-Methoxyisoquinoline hydrochloride using an analytical balance.

  • Quantitatively transfer the weighed compound to a 100 mL volumetric flask.

  • Dissolve the compound in a small amount of the chosen solvent (e.g., methanol).

  • Once dissolved, dilute to the mark with the same solvent to obtain a stock solution of known concentration (e.g., 100 µg/mL).

3. Preparation of Working Solutions:

  • From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0). For example, prepare concentrations of 2, 4, 6, 8, and 10 µg/mL.

4. Spectrophotometric Measurement:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

  • Set the wavelength range to scan from 400 nm down to 200 nm.

  • Fill a quartz cuvette with the solvent used for preparing the solutions to be used as a blank.

  • Place the blank cuvette in the reference holder of the spectrophotometer and record a baseline spectrum.

  • Rinse the sample cuvette with one of the working solutions and then fill it with the same solution.

  • Place the sample cuvette in the sample holder and record the absorption spectrum.

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • Repeat the measurement for all the prepared working solutions.

5. Data Analysis and Verification:

  • Confirm that the λmax is consistent across the different concentrations.

  • Plot a calibration curve of absorbance versus concentration at the determined λmax to verify that the Beer-Lambert law is obeyed in the chosen concentration range.

  • To understand the effect of the solvent, repeat the entire procedure with different solvents (e.g., ethanol, acetonitrile, water).

Below is a Graphviz diagram illustrating the experimental workflow for determining the UV-Vis absorption maxima.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute_stock Dilute to Stock dissolve->dilute_stock prepare_working Prepare Working Solutions dilute_stock->prepare_working measure_sample Measure Sample Spectrum prepare_working->measure_sample warm_up Warm-up Spectrophotometer baseline Record Baseline (Blank) warm_up->baseline baseline->measure_sample identify_lambda_max Identify λmax measure_sample->identify_lambda_max verify_lambda_max Verify λmax Consistency identify_lambda_max->verify_lambda_max solvent_effect Analyze Solvent Effect identify_lambda_max->solvent_effect calibration_curve Plot Calibration Curve verify_lambda_max->calibration_curve

Caption: Experimental workflow for determining UV-Vis absorption maxima.

Conclusion and Future Outlook

While a definitive, published UV-Vis spectrum for 7-Methoxyisoquinoline hydrochloride remains to be cited, this guide provides a robust framework for its prediction and experimental determination. Based on the analysis of structurally similar compounds, it is anticipated that 7-Methoxyisoquinoline hydrochloride will exhibit significant absorption in the UV region, likely with at least two prominent bands. The exact positions of these bands will be influenced by the solvent environment.

The provided experimental protocol offers a clear and reliable method for researchers to obtain precise and accurate UV-Vis absorption data for this compound. Such data is invaluable for a wide range of applications in pharmaceutical development, from routine quality control to more complex studies of drug-receptor interactions. It is our hope that this guide will serve as a valuable resource for scientists working with this and other isoquinoline derivatives.

References

  • National Center for Biotechnology Information. "Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV.
  • National Institute of Standards and Technology. "Quinoline, 6-methoxy-." NIST Chemistry WebBook. [Link]

  • El-Shazly, M., et al. "Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias." Molecules, vol. 17, no. 8, 2012, pp. 9356-65. [Link]

  • Pommier, Y., et al. "Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes." PLoS ONE, vol. 8, no. 9, 2013, e73881. [Link]

  • Catalán, J., et al. "Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures." Molecules, vol. 22, no. 9, 2017, p. 1436. [Link]

Sources

Validation

Differentiating 7-Methoxyisoquinoline from Isomeric Isoquinoline Derivatives

Executive Summary 7-Methoxyisoquinoline (7-MeO-IQ) is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and alkaloid synthesis. However, its synthesis—often via the Pomeranz-Fritsch reaction—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxyisoquinoline (7-MeO-IQ) is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and alkaloid synthesis. However, its synthesis—often via the Pomeranz-Fritsch reaction—frequently yields regioisomeric mixtures, most notably 6-Methoxyisoquinoline (6-MeO-IQ) .

Differentiation is challenging due to identical molecular weights (159.19 g/mol ) and similar polarity. This guide establishes a definitive identification protocol relying primarily on


H NMR coupling patterns of the C8 proton  and High-pH RP-HPLC  retention behavior.
Quick Decision Matrix
Feature7-Methoxyisoquinoline 6-Methoxyisoquinoline Differentiation Confidence
H8 Proton Signal Singlet (or small meta-doublet,

Hz)
Doublet (

Hz)
High (Definitive)
H5 Proton Signal Doublet (

Hz)
Singlet (or small meta-doublet)High
Physical State Solid (MP: 48–50 °C)Liquid or Low-Melting SolidMedium
HPLC Elution Elutes 2nd (typically) on C18 at pH 9.5Elutes 1st (typically) on C18 at pH 9.5Medium (Method Dependent)

Structural Analysis & Theoretical Basis

The isoquinoline core consists of a benzene ring fused to a pyridine ring. Numbering starts at the carbon adjacent to the nitrogen (C1) and proceeds counter-clockwise.

  • 7-Methoxyisoquinoline: The methoxy group is at position 7.[1] The C8 proton is isolated from the C6 proton by the methoxy group and the ring junction. It has no ortho neighbors .

  • 6-Methoxyisoquinoline: The methoxy group is at position 6.[2][1][3][4] The C8 proton has an ortho neighbor at C7.

This structural difference dictates the spin-spin coupling in NMR, which is the most robust method for identification.

IsomerStructure cluster_0 7-Methoxyisoquinoline cluster_1 6-Methoxyisoquinoline Struct7 Methoxy at C7 C8-H is ISOLATED (No Ortho Neighbor) Signal7 H8 Signal: Singlet (s) (Peri-effect deshielding) Struct7->Signal7 Struct6 Methoxy at C6 C8-H has C7-H Neighbor (Ortho Relationship) Signal6 H8 Signal: Doublet (d) (J ~ 9.0 Hz) Struct6->Signal6

Figure 1: Structural logic dictating NMR signal patterns.

Protocol 1: NMR Spectroscopy (The Gold Standard)

Experimental Setup
  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if solubility is poor).
  • Frequency: Minimum 300 MHz (400 MHz+ recommended for clear resolution of meta-coupling).

  • Concentration: 5–10 mg in 0.6 mL solvent.

Critical Spectral Analysis

The "Peri-Proton" (H8) is the key diagnostic handle. It is spatially close to the ring nitrogen's lone pair and H1, often shifting it downfield.

A. 7-Methoxyisoquinoline Spectrum
  • H8 (Peri-Proton): Appears as a broad singlet or finely split doublet (

    
     Hz). It cannot have a large coupling constant because C7 is substituted with OMe.
    
  • H6: Appears as a doublet of doublets (dd,

    
     Hz with H5, 
    
    
    
    Hz with H8).
  • H5: Appears as a doublet (

    
     Hz).
    
B. 6-Methoxyisoquinoline Spectrum[2]
  • H8 (Peri-Proton): Appears as a doublet (

    
     Hz). It couples strongly with the proton at C7.
    
  • H7: Appears as a doublet of doublets (dd,

    
     Hz with H8, 
    
    
    
    Hz with H5).
  • H5: Appears as a broad singlet or meta-doublet (

    
     Hz).
    
Comparative NMR Table (in CDCl )
Proton7-Methoxyisoquinoline (

ppm)
Multiplicity6-Methoxyisoquinoline (

ppm)
Multiplicity
H1 ~9.0 - 9.1Singlet (s)~9.0 - 9.1Singlet (s)
H3 ~8.4Doublet (d)~8.4Doublet (d)
H4 ~7.6Doublet (d)~7.5Doublet (d)
H8 ~7.2 - 7.4 Singlet (s) ~7.8 - 8.0 Doublet (d)
H5 ~7.7Doublet (d)~7.1Singlet (s)
OMe ~3.9 - 4.0Singlet (s)~3.9 - 4.0Singlet (s)

Analyst Note: Do not rely solely on the chemical shift of the methoxy group (OMe), as it is nearly identical (~3.9 ppm) for both isomers. Focus entirely on the aromatic region coupling constants.

Protocol 2: Chromatographic Separation (HPLC)

Isoquinoline isomers are basic (


). On standard C18 columns at acidic pH (formic acid/TFA), they are fully protonated, elute early, and often tail, making separation difficult.

Best Practice: Use a High-pH mobile phase to suppress ionization, increasing retention and improving peak shape.

Method Parameters
  • Column: XBridge C18 or Gemini-NX C18 (Columns stable at pH 10).

  • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10, adjusted with NH

    
    OH).
    
  • Mobile Phase B: Acetonitrile (MeCN).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm and 280 nm.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

    • 20 min: 90% B

Elution Order Logic

At high pH, the methoxy position influences the hydrophobicity and the basicity of the nitrogen.

  • 6-Methoxyisoquinoline: Typically elutes first . The electron-donating effect at position 6 (para to C1) modulates the dipole moment differently than at position 7.

  • 7-Methoxyisoquinoline: Typically elutes second .

Note: Always inject a co-mixture if possible to confirm resolution (


).

Synthesis & Purification Workflow

The Pomeranz-Fritsch reaction is the standard synthetic route but is prone to forming mixtures.

  • Precursor: 3-Methoxybenzaldehyde + Aminoacetaldehyde dimethyl acetal.

  • Cyclization: Acid-catalyzed (H

    
    SO
    
    
    
    or PPA).
  • Regioselectivity Issue: The cyclization can occur at C2 or C6 of the benzene ring (ortho/para to methoxy).

    • Para-cyclization (favored sterically)

      
      6-Methoxyisoquinoline .
      
    • Ortho-cyclization

      
      7-Methoxyisoquinoline .
      
    • Correction: 3-methoxybenzaldehyde cyclization usually favors the 7-methoxy isomer if conditions are optimized, but 5-methoxy is the alternative ortho-cyclization product. The 6-methoxy isomer requires a 4-methoxybenzaldehyde precursor.

    • Crucial Verification: If you start with 4-methoxybenzaldehyde , you get exclusively 6-methoxyisoquinoline (symmetry). If you start with 3-methoxybenzaldehyde , you get a mixture of 7-methoxy and 5-methoxy isoquinoline.

    • Therefore: If your sample might contain 6-methoxy vs 7-methoxy, it implies a question of labeling or starting material purity, rather than a side-product of the same reaction.

IdentificationWorkflow Start Unknown Sample (Solid or Oil) Solubility Dissolve in CDCl3 Start->Solubility NMR Acquire 1H NMR Solubility->NMR CheckH8 Analyze H8 Signal (Region 7.2 - 8.0 ppm) NMR->CheckH8 Singlet Singlet (s) (No Ortho Coupling) CheckH8->Singlet Isolated Proton Doublet Doublet (d) (J ~ 9 Hz) CheckH8->Doublet Ortho Neighbor Result7 Identity: 7-Methoxyisoquinoline Singlet->Result7 Result6 Identity: 6-Methoxyisoquinoline Doublet->Result6

Figure 2: Decision tree for rapid identification via NMR.

References

  • SynQuest Laboratories. (2024). 7-Methoxyisoquinoline Product Specifications and Melting Point Data. Retrieved from

  • ChemicalBook. (2024). 7-Methoxyisoquinoline Properties and Safety. Retrieved from

  • BenchChem. (2025).[3][6] Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. Retrieved from

  • Santa Cruz Biotechnology. (2024). 6-Methoxyisoquinoline Product Data. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 11040978: 6-Methoxyisoquinoline. Retrieved from

  • Sielc Technologies. (2024). HPLC Separation of Methoxy-quinoline/isoquinoline Isomers on Newcrom R1. Retrieved from

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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